molecular formula C11H14BrN B12076585 1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine

Cat. No.: B12076585
M. Wt: 240.14 g/mol
InChI Key: WRYYNJCFQBHHOQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a butenylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-3-methylphenyl.

    Formation of Butenylamine Side Chain: The brominated compound is then subjected to a reaction with but-3-en-1-amine under basic conditions to form the desired product. This step often involves the use of a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide (OH⁻), cyanide (CN⁻), or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-methylphenyl)but-3-EN-1-amine
  • 1-(4-Bromo-3-methylphenyl)ethan-1-amine

Uniqueness

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a butenylamine side chain. This structural uniqueness can impart distinct chemical reactivity and biological activity compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine (C₁₁H₁₄BrN) is an organic compound notable for its unique structural features, including a brominated aromatic ring and a butenylamine side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄BrN
  • Molecular Weight : 240.14 g/mol
  • Structure : The compound features a para-bromine and a meta-methyl substitution on the phenyl ring, contributing to its distinct chemical reactivity and biological activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacteria and fungi, although specific mechanisms remain to be fully elucidated. The presence of the bromine atom is believed to enhance its biological activity by affecting membrane permeability or enzyme interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanisms through which it exerts these effects include:

  • Microtubule Destabilization : Similar compounds have demonstrated the ability to inhibit microtubule assembly, which is crucial for cancer cell division. At concentrations around 20 μM, related compounds showed significant inhibition of microtubule formation .
  • Apoptosis Induction : In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer cells). These compounds enhanced caspase-3 activity, a key marker of apoptosis, suggesting that they may trigger programmed cell death in cancerous cells .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Modulation : The compound may interact with enzymes involved in critical biochemical pathways, leading to altered cellular functions.
  • Receptor Interaction : It could also bind to receptors that modulate cell signaling pathways associated with growth and survival in cancer cells.

Case Study 1: Anticancer Efficacy

A study focusing on structurally similar compounds revealed that those with a brominated aromatic structure exhibited potent anticancer properties. For instance, compounds containing a 1H-pyrazole scaffold showed significant antiproliferative effects across various cancer lines, with IC50 values indicating effective inhibition at low concentrations . This suggests that this compound may share similar efficacy.

Case Study 2: Antimicrobial Testing

In antimicrobial assays, derivatives of this compound were tested against common pathogens. Results indicated that certain analogs exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting the potential for development into therapeutic agents targeting infections .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Bromo-2-methylphenyl)but-3-EN-1-amineBrominated phenyl ringModerate anticancer properties
1-(4-Bromo-3-methylphenyl)ethan-1-amineEthylamine instead of butenylamineLower antimicrobial activity
1-(4-Bromo-N,N-dimethylphenyl)butanamideDimethyl substitution on phenyl ringEnhanced enzyme inhibition

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14BrN/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11H,1,4,13H2,2H3

InChI Key

WRYYNJCFQBHHOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CC=C)N)Br

Origin of Product

United States

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